

Potential applications of quinolinecarboxylate scaffolds in research

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Compound of Interest

Compound Name: Ethyl 8-quinolinecarboxylate

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An In-depth Technical Guide to the Research Applications of Quinolinecarboxylate Scaffolds
For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fused aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[4][5] Among these, quinolinecarboxylic acids and their derivatives have garnered significant attention from the scientific community.[6][7] The unique structural features of the quinolinecarboxylate core, including its planarity, hydrogen bonding capabilities, and potential for metal chelation, make it a versatile platform for designing novel therapeutic agents and research tools.[4][8] This technical guide provides a comprehensive overview of the current and potential applications of quinolinecarboxylate scaffolds in research, with a focus on their pharmacological activities, mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Pharmacological Applications and Mechanisms of Action

Quinolinecarboxylate derivatives have demonstrated efficacy in a multitude of therapeutic areas, primarily driven by their ability to interact with various biological targets.

Anticancer Activity

The quinolinecarboxylate scaffold is a cornerstone in the development of novel anticancer agents.[3][9] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][10]

- **Cytotoxicity:** Various derivatives have shown potent and selective cytotoxicity against a range of human cancer cell lines, including breast (MCF7, T47D), cervical (HeLa), colorectal (SW480, HCT116), and pancreatic (PANC1) cancers.[8][11] For instance, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been identified as having remarkable growth inhibition capacities against the MCF7 breast cancer cell line.[8]
- **Enzyme Inhibition:** A primary anticancer strategy for this scaffold involves targeting crucial enzymes.
 - **Kinase Inhibition:** Quinoline-based molecules are effective inhibitors of key kinases in carcinogenic signaling pathways, such as the PI3K/Akt/mTOR and VEGFR pathways.[12][13] Omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR.[12]
 - **DNA-Interacting Enzyme Inhibition:** Certain quinoline-based compounds can inhibit DNA methyltransferases (like DNMT1) and other DNA-interacting enzymes by intercalating into the DNA, leading to a DNA damage response and p53 activation in cancer cells.[14]
 - **Sirtuin Inhibition:** Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been developed as potent inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer cell metabolism and survival.[15]

Enzyme Inhibition for Non-Cancer Indications

Beyond oncology, quinolinecarboxylates are powerful tools for modulating enzyme activity in other diseases.

- **Dihydroorotate Dehydrogenase (DHODH) Inhibition:** 4-Quinoline carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[16][17] By inducing pyrimidine depletion, these inhibitors can halt the proliferation of rapidly dividing cells, making them promising therapeutic agents for autoimmune disorders, parasitic

diseases, and viral infections.[16] Structure-guided design has led to compounds like analogue 41, with an IC50 of 9.71 nM against DHODH and significant oral bioavailability.[16][17]

- **Alkaline Phosphatase (AP) Inhibition:** A diverse library of quinoline-4-carboxylic acid derivatives has been shown to be remarkable inhibitors of various human alkaline phosphatase isoenzymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) types.[7]
- **P2X7 Receptor Antagonism:** Quinoline-6-carboxamide derivatives have been synthesized and identified as potent antagonists of the P2X7 receptor, a key player in inflammation and cancer.[18]

Anti-inflammatory Properties

Quinolinecarboxylic acids have demonstrated significant anti-inflammatory potential. Specifically, quinoline-3-carboxylic and quinoline-4-carboxylic acids show appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, with efficacy comparable to the NSAID indomethacin.[8][11] This activity is often linked to the inhibition of inflammatory signaling pathways such as the NF-κB pathway.[1]

Antimicrobial and Antifungal Activity

The quinoline scaffold is historically famous for its role in antimalarial drugs like chloroquine.[19] Modern research continues to explore new derivatives for a range of infectious diseases.[2][20] Novel quinoline derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, demonstrating the scaffold's continuing importance in the search for new anti-infective agents.[20][21]

Quantitative Data Summary

The following tables summarize the biological activity of selected quinolinecarboxylate derivatives from cited research, providing a clear comparison of their potency.

Table 1: Anticancer and Anti-inflammatory Activity of Quinolinecarboxylate Derivatives

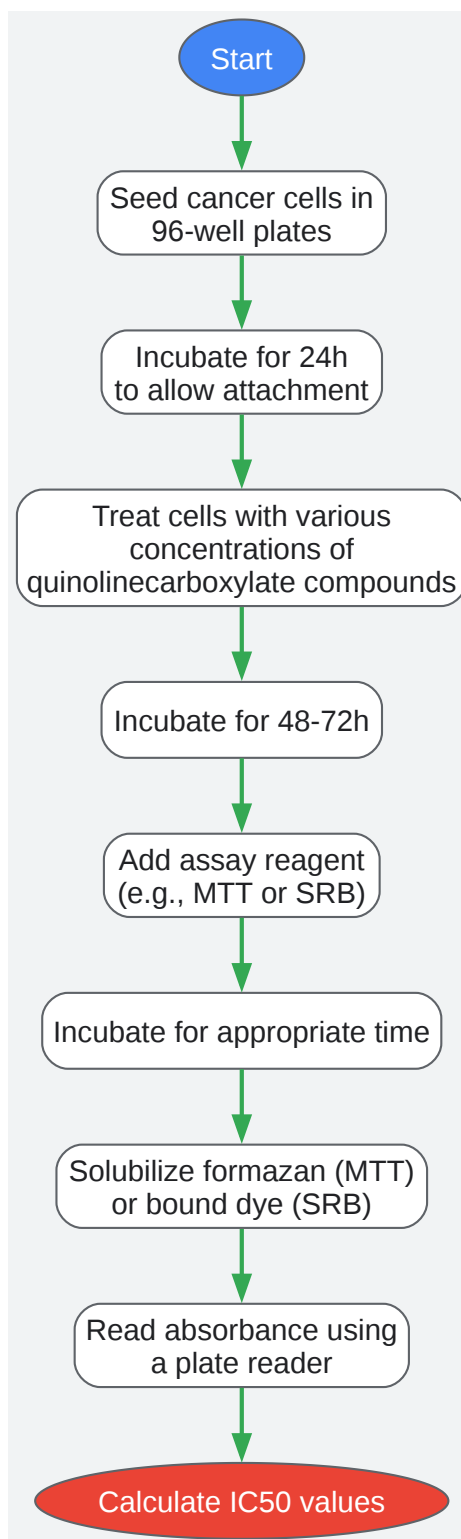
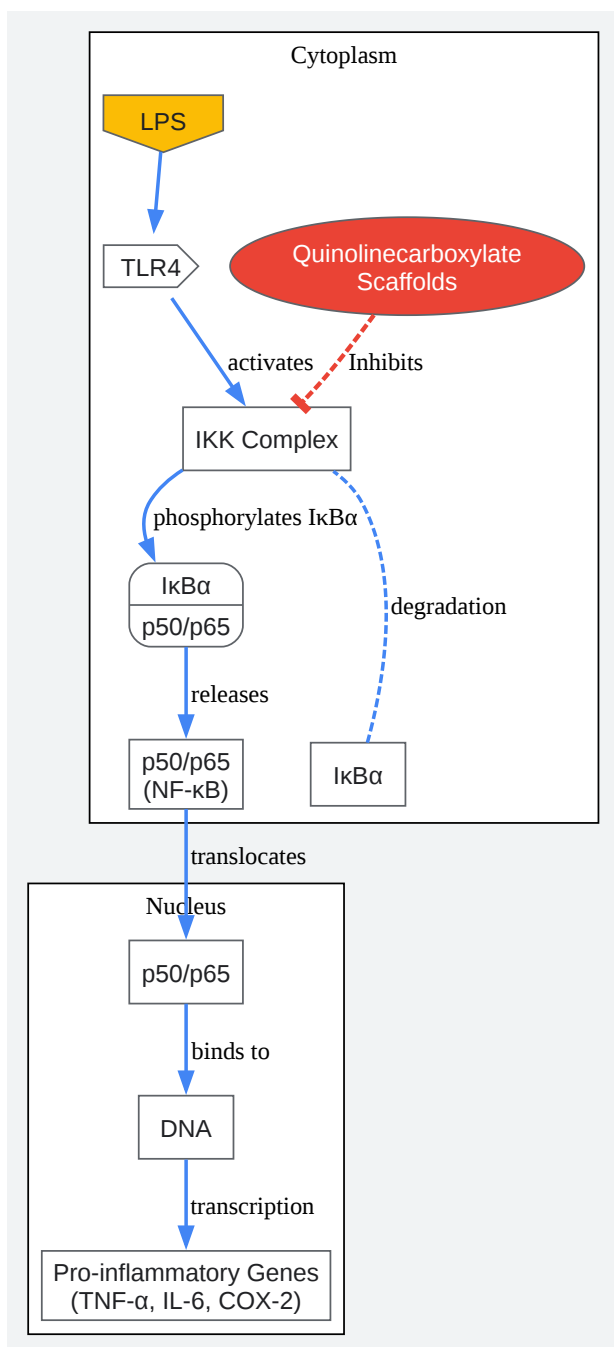
Compound	Target/Cell Line	Assay Type	IC50 Value	Reference
(E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m)	3T3-L1 preadipocytes	Anti-adipogenesis	0.330 μ M	[22]
Quinoline-4-carboxylic acid	RAW264.7 Macrophages	Anti-inflammation (LPS-induced)	Appreciable vs. Indomethacin	[8][11]
Quinoline-3-carboxylic acid	RAW264.7 Macrophages	Anti-inflammation (LPS-induced)	Appreciable vs. Indomethacin	[8][11]
Kynurenic acid (hydrate)	MCF7 (Breast Cancer)	Antiproliferation	High Growth Inhibition	[8]
Quinoline-2-carboxylic acid	MCF7 (Breast Cancer)	Antiproliferation	High Growth Inhibition	[8]
Quinoline-2-carboxylic acid	HeLa (Cervical Cancer)	Antiproliferation	Significant Cytotoxicity	[8]

Table 2: Enzyme and Receptor Inhibition by Quinolinecarboxylate Derivatives

Compound	Target Enzyme/Receptor	IC50 Value	Reference
Analogue 41	Dihydroorotate Dehydrogenase (DHODH)	9.71 ± 1.4 nM	[16] [17]
Analogue 43	Dihydroorotate Dehydrogenase (DHODH)	26.2 ± 1.8 nM	[16] [17]
Analogue 46 (1,7-naphthyridine)	Dihydroorotate Dehydrogenase (DHODH)	28.3 ± 3.3 nM	[16] [17]
Derivative 2f (4-iodo)	P2X7 Receptor	0.566 µM	[18]
Derivative 2e (4-fluoro)	P2X7 Receptor	0.624 µM	[18]
Derivative 2g (4-chloro)	P2X7 Receptor	0.813 µM	[18]
Quinoline-based analogue 11	Human DNMT1	Low micromolar	[14]

Signaling Pathways and logical Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the applications of quinolinecarboxylate scaffolds.



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